2-(3-methyl-4-nitrophenoxy)ethan-1-aminehydrochloride

Description

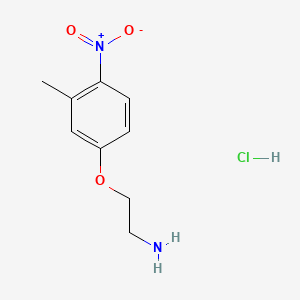

2-(3-Methyl-4-nitrophenoxy)ethan-1-amine hydrochloride is a substituted phenoxyethylamine derivative featuring a benzene ring with a methyl group at position 3 and a nitro group at position 4, linked via an ether oxygen to an ethylamine backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic chemistry applications.

Properties

IUPAC Name |

2-(3-methyl-4-nitrophenoxy)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3.ClH/c1-7-6-8(14-5-4-10)2-3-9(7)11(12)13;/h2-3,6H,4-5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZWECXECWXKBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCN)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-4-nitrophenoxy)ethan-1-aminehydrochloride typically involves the following steps:

Nitration: The starting material, 3-methylphenol, undergoes nitration to introduce a nitro group at the 4-position, forming 3-methyl-4-nitrophenol.

Etherification: The nitrophenol is then reacted with ethylene oxide to form 2-(3-methyl-4-nitrophenoxy)ethanol.

Amination: The hydroxyl group of the ethanol derivative is converted to an amine group through a reaction with ammonia or an amine source, yielding 2-(3-methyl-4-nitrophenoxy)ethan-1-amine.

Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-4-nitrophenoxy)ethan-1-aminehydrochloride can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

Reduction: 2-(3-methyl-4-aminophenoxy)ethan-1-aminehydrochloride.

Substitution: Various substituted amines depending on the reagents used.

Oxidation: 2-(3-carboxy-4-nitrophenoxy)ethan-1-aminehydrochloride.

Scientific Research Applications

Medicinal Chemistry

- Drug Development : This compound has been investigated as a potential precursor for the synthesis of novel pharmaceuticals. Its ability to interact with biological targets makes it a candidate for developing drugs aimed at specific diseases, particularly in oncology and neurology.

- Enzyme Inhibition Studies : Research has shown that 2-(3-methyl-4-nitrophenoxy)ethan-1-amine hydrochloride can act as an inhibitor for certain enzymes involved in metabolic pathways. This property is crucial for understanding disease mechanisms and developing therapeutic agents.

Biological Research

- Cell Signaling Pathways : Studies indicate that this compound may influence various signaling pathways in cells, which can be pivotal in cancer research and the study of metabolic disorders. Its role in modulating receptor activity is of particular interest in pharmacological studies.

- Antimicrobial Activity : Preliminary investigations have suggested that 2-(3-methyl-4-nitrophenoxy)ethan-1-amine hydrochloride exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics or antifungal agents.

Industrial Applications

- Synthesis of Specialty Chemicals : The compound serves as an intermediate in the production of specialty chemicals used in various industrial applications, including agrochemicals and polymer manufacturing.

- Research Reagent : It is utilized as a reagent in organic synthesis, particularly in reactions requiring a nitrophenyl group for further functionalization.

Case Study 1: Anticancer Activity

A study conducted on the effects of 2-(3-methyl-4-nitrophenoxy)ethan-1-amine hydrochloride on cancer cell lines demonstrated significant inhibition of cell proliferation. The mechanism was linked to its ability to induce apoptosis through modulation of specific signaling pathways.

Case Study 2: Enzyme Interaction

Research published in a peer-reviewed journal explored the interaction of this compound with cytochrome P450 enzymes. The findings indicated that it could serve as a selective inhibitor, providing insights into drug metabolism and potential drug-drug interactions.

Mechanism of Action

The mechanism of action of 2-(3-methyl-4-nitrophenoxy)ethan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitrophenoxy group may facilitate binding to specific sites, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Observations:

Methoxy and methylthio groups (e.g., in 2C-T) are electron-donating, which may alter pharmacokinetic properties such as metabolic resistance .

Backbone Variations: Phenoxyethylamines (e.g., the target compound) differ from phenethylamines (e.g., 2C-T) by an oxygen atom in the linkage, which may reduce conformational flexibility and alter receptor interactions.

Research Findings on Analogous Compounds

2-(2,5-Dimethoxy-4-nitrophenyl)ethan-1-amine hydrochloride :

- Studied as a precursor to serotonin receptor ligands (e.g., 25N-NBF), where nitro groups enhance binding affinity at 5-HT₂A receptors compared to methoxy analogs .

2C-T and 2C-T-7: These methylthio-substituted phenethylamines exhibit prolonged hallucinogenic effects due to slower metabolism of the sulfur-containing substituent .

2-(3,5-Dichlorophenoxy)ethan-1-amine hydrochloride: Chlorine substituents increase hydrophobicity, making it a candidate for studies on membrane permeability in drug design .

Biological Activity

2-(3-Methyl-4-nitrophenoxy)ethan-1-amine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(3-methyl-4-nitrophenoxy)ethan-1-amine hydrochloride is C10H12ClN3O3. Its structure features a nitrophenyl moiety which is significant for its biological interactions. The presence of the methyl and nitro groups contributes to its lipophilicity and potential reactivity with biological targets.

The biological activity of 2-(3-methyl-4-nitrophenoxy)ethan-1-amine hydrochloride is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may bind to cellular macromolecules, leading to alterations in cellular signaling pathways.

Key Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes, affecting cell proliferation and survival.

- Receptor Modulation: Interaction with various receptors could alter neurotransmitter levels, impacting neurological functions.

- Antioxidant Activity: The compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.

Biological Activities

Research has indicated several biological activities associated with 2-(3-methyl-4-nitrophenoxy)ethan-1-amine hydrochloride:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against a range of bacterial strains. Its efficacy is often compared with standard antibiotics, showcasing its potential as an alternative treatment option.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Properties

The compound has been evaluated for its anticancer effects in various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of human cancer cells such as HeLa (cervical cancer) and A549 (lung cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| A549 | 7.8 |

| MCF-7 (breast cancer) | 6.5 |

Case Studies

Several studies have explored the therapeutic potential of 2-(3-methyl-4-nitrophenoxy)ethan-1-amine hydrochloride:

- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multidrug-resistant bacteria. Results indicated that it significantly inhibited bacterial growth compared to control groups, suggesting its potential as a novel antimicrobial agent .

- Cancer Cell Line Research : In vitro studies demonstrated that treatment with the compound resulted in increased apoptosis in HeLa cells, as evidenced by enhanced caspase activity and DNA fragmentation assays .

- Neuroprotective Effects : Research highlighted the neuroprotective properties of the compound in models of oxidative stress-induced neuronal damage. It was shown to reduce cell death and improve cell viability through modulation of oxidative stress markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.